rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol
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Overview
Description
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol: is a synthetic compound with the molecular formula C37H69ClO4 and a molecular weight of 613.39 g/mol . It is a white crystalline powder that is insoluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide . This compound is known for its surface-active properties and is used as a skin penetration enhancer and moisturizer .
Preparation Methods
Synthetic Routes and Reaction Conditions: . The reaction typically takes place under controlled conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol follows similar synthetic routes but on a larger scale. The process involves the use of high-purity raw materials and precise control of reaction conditions to achieve consistent product quality .
Chemical Reactions Analysis
Types of Reactions: rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the compound can be substituted with other functional groups under appropriate conditions.
Oxidation Reactions: The compound can undergo oxidation to form different products depending on the reagents and conditions used.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols. The reactions typically occur under mild conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions to achieve the desired oxidation state.
Major Products Formed:
Substitution Reactions: Products formed depend on the nucleophile used. For example, substitution with an amine can yield an amide derivative.
Oxidation Reactions: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives.
Scientific Research Applications
rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol has several scientific research applications, including:
Mechanism of Action
The mechanism of action of rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol involves its interaction with the lipid bilayer of the skin. The compound enhances skin penetration by disrupting the lipid structure, allowing for increased permeability of active ingredients . This mechanism makes it an effective skin penetration enhancer and moisturizer.
Comparison with Similar Compounds
rac-1,2-bis-Palmitoyl-3-chloropropanediol: Another chloropropanediol ester with similar properties but different fatty acid composition.
1-Palmitoyl-2-oleoyl-3-chloropropanediol: A closely related compound with similar applications and properties.
Uniqueness: rac-1-Palmitoyl-3-oleoyl-2-chloropropanediol is unique due to its specific combination of palmitoyl and oleoyl groups, which confer distinct surface-active properties and enhance its effectiveness as a skin penetration enhancer and moisturizer .
Properties
CAS No. |
1639207-41-2 |
---|---|
Molecular Formula |
C37H69ClO4 |
Molecular Weight |
613.405 |
IUPAC Name |
(2-chloro-3-hexadecanoyloxypropyl) (Z)-octadec-9-enoate |
InChI |
InChI=1S/C37H69ClO4/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-37(40)42-34-35(38)33-41-36(39)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2/h17-18,35H,3-16,19-34H2,1-2H3/b18-17- |
InChI Key |
MSSKDAMSUZXNRB-ZCXUNETKSA-N |
SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCCCC)Cl |
Synonyms |
(9Z)-2-Chloro-3-[(1-oxohexadecyl)oxy]propyl Ester 9-Octadecenoic Acid; 2-Chloro-3-(palmitoyloxy)propyl Oleate |
Origin of Product |
United States |
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